N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide, commonly known as MBSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
Scientific Research Applications
Enzyme Inhibitory Potential
Research conducted by Abbasi et al. (2019) in the field of enzyme inhibition identified compounds with sulfonamides, benzodioxane, and acetamide moieties as significant inhibitors of α-glucosidase and acetylcholinesterase. These compounds, related in structure to N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide, demonstrated considerable inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).
Antimicrobial and Genotoxic Properties
A study by Benvenuti et al. (1997) explored the antimicrobial and genotoxic properties of various derivatives of 1H-benzoimidazol-2-ylamine and 1-methyl-1H-benzoimidazol-2-ylamine, which include structural similarities to the chemical compound . The research indicated these compounds' potential in combating microbial infections and understanding genotoxic effects (Benvenuti et al., 1997).
Antitumor Activity
A 2015 study by Yurttaş et al. investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity. The research highlighted the significant anticancer activity of specific compounds against various cancer cell lines, demonstrating the potential therapeutic application of compounds structurally related to N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide in oncology (Yurttaş et al., 2015).
Anticonvulsant Potential
In the realm of neurology, a study by Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives, showing significant anticonvulsant potential. This underlines the potential of structurally related compounds in treating neurological disorders (Khokra et al., 2019).
Computational Studies
Fahim and Ismael (2021) conducted theoretical investigations on sulfonamides for their potential as COVID-19 drugs, showcasing the relevance of computational studies in predicting the efficacy of compounds like N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide in emerging health crises (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[4-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-10-3-8-14-15(9-10)23-16(18-14)19-24(21,22)13-6-4-12(5-7-13)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDWUALJNNLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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